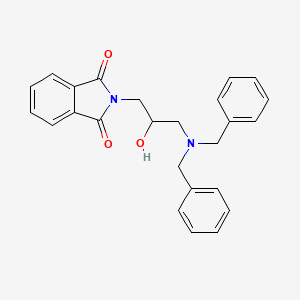

3-(1-benzylpiperidin-4-yl)-1H-indole

Übersicht

Beschreibung

Synthesis and Biological Activity

The synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives has been explored in various studies, with a focus on their potential biological activities. One study describes the synthesis of new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, which were evaluated for their antimicrobial and anticancer activities. The synthesis began with 1-benzyl- and 1-benzoyl-3-bromoacetyl indoles, leading to the creation of several heterocyclic compounds. Among these, certain quinoxaline derivatives showed significant activity against various bacterial strains and Candida albicans, with one compound demonstrating potent efficacy against ovarian cancer xenografts in mice .

Bcl-2 Inhibitory Anticancer Agents

Another study focused on the synthesis of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines, which were tested as potential pro-apoptotic Bcl-2-inhibitory anticancer agents. The synthesis involved a cyclisation reaction between indole-3-carboxylic acid hydrazide and carbon disulfide under basic conditions, followed by S-benzylation. Some of the synthesized compounds, particularly a nitrobenzyl analogue, exhibited sub-micromolar IC50 values in human cancer cell lines expressing Bcl-2, indicating their potential as anticancer agents .

Structural and Biological Studies with Metal Ions

Research has also been conducted on the synthesis of a new derivative, 3-(1,3-benzothiazol-2-yl)-4H-spiro[indole-2,3-[1,3]thiazolidine]-2,4(1H)dione, and its metal complexes. The synthesis involved cyclization of an indolin-2-one derivative with α-mercapto acetic acid. The resulting ligand and its metal complexes with various ions were characterized and showed antibacterial activity against selected microorganisms .

Crystal Structures

The crystal structures of certain 3-substituted indole derivatives have been elucidated, providing insights into their molecular structure. Compounds with a 3-(1-benzenesulfonyl-3-phenylsulfanyl-1H-indol-2-yl) moiety were found to crystallize in a triclinic space group, with the indole ring system not being strictly planar. The molecules were stabilized in the unit cell by various interactions, including C–H...O, C–H...π, and π...π interactions, as well as van der Waals forces .

Synthesis of N-Arylsulfon(aroyl)amides

Indole derivatives continue to be of interest due to their biological activity. A study reported the synthesis of new derivatives of 2,3-dimethylindole by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole. The reactions proceeded under a 1,4-addition scheme, yielding compounds with potential biological activities, as predicted by the PASS program .

Industrial Synthesis

Lastly, an industrial synthesis approach was described for 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. The process involved benzylation, reduction, bromination, and the Bischler-Napieralski synthesis, offering advantages such as low cost, mild conditions, and high yield, making it suitable for industrial preparation .

Wissenschaftliche Forschungsanwendungen

Cholinesterase and Monoamine Oxidase Inhibition

- Application : Research has identified derivatives of "3-(1-benzylpiperidin-4-yl)-1H-indole" as dual inhibitors of cholinesterase and monoamine oxidase. This property is significant in the context of treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- References : Bautista-Aguilera et al., 2014.

Ligands for NMDA Receptors

- Application : Certain indole derivatives, including those related to "this compound," have been designed as ligands for GluN2B/NMDA receptors. These receptors are important in neurological functions and disorders.

- References : Gitto et al., 2011, Gitto et al., 2012.

NR2B Subunit-Selective Antagonists

- Application : A derivative of "this compound" has been identified as a potent NR2B subunit-selective antagonist of the NMDA receptor, useful for neurological research and potential therapeutic applications.

- References : Borza et al., 2007.

DNA and Protein Interactions

- Application : Indole derivatives, including "this compound," exhibit biological activities such as anti-tumor and anti-inflammatory, potentially linked to DNA and protein interactions.

- References : Geetha et al., 2019.

Neurodegenerative Disease Treatment

- Application : Certain indole derivatives are being explored for their potential in treating neurodegenerative diseases due to their neuroprotective properties.

- References : Buemi et al., 2013.

Anticancer Properties

- Application : Hybrids of indole-coumarin, including derivatives of "this compound," are studied for their anticancer properties, particularly in targeting apoptosis-related genes.

- References : Kamath et al., 2015.

Synthesis of Amino Group Substituted Indoles

- Application : Research has focused on developing methods to produce amino group substituted indoles, including derivatives of "this compound," which are important in medicinal chemistry.

- References : Maklakov et al., 2002.

Zukünftige Richtungen

The future directions for the study of “3-(1-benzylpiperidin-4-yl)-1H-indole” and similar compounds are likely to involve further exploration of their potential therapeutic applications. For instance, there is ongoing research into the development of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects but which remain potent analgesics .

Wirkmechanismus

Target of Action

The primary target of 3-(1-benzylpiperidin-4-yl)-1H-indole is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the brain, which can enhance cognitive function .

Mode of Action

This compound acts by inhibiting the degradation of acetylcholine. It prevents the reduction of cerebral acetylcholine levels and enhances the mental function of patients with dementia . It is expected to act selectively on the central nervous system, resulting in fewer peripheral adverse reactions .

Biochemical Pathways

The compound primarily affects the cholinergic pathway. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This can enhance signal transmission at cholinergic synapses, potentially improving cognitive function .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels in the brain. This can enhance cholinergic neurotransmission and potentially improve cognitive function in patients with dementia .

Eigenschaften

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-9,14,17,21H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRNDNNHGLPJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde](/img/structure/B3034389.png)

![1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol](/img/structure/B3034396.png)

![[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3034401.png)